molecular formula C25H28N6O B2550867 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902316-21-6

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2550867
CAS No.: 902316-21-6
M. Wt: 428.54
InChI Key: KNAQWUZOUIDHHT-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H28N6O and its molecular weight is 428.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel heterocyclic compounds derived from pyrazolo[1,5-a]pyrimidine has been reported, demonstrating their potential in creating a variety of derivatives with potential biological activities. These compounds are synthesized through reactions involving key intermediates and have shown a range of chemical behaviors depending on their structural modifications (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Biological Activities and Applications

  • Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential as anti-inflammatory, analgesic, and antipyretic agents. These studies have indicated that certain derivatives can exhibit activities comparable to standard drugs, highlighting their therapeutic potential (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

  • The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds showing significant inhibitory effects on cancer cell lines. This suggests that these compounds could serve as leads for the development of new anticancer agents (Bondock, Rabie, Etman, & Fadda, 2008).

  • In the context of antimicrobial research, new heterocycles incorporating the pyrazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated for their antimicrobial activities. These studies reveal that some of these derivatives possess considerable antimicrobial properties, offering avenues for the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . The compound shows promising results in these areas, indicating that it could potentially be developed as a therapeutic agent .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-17-8-7-11-22(26-17)29-12-14-30(15-13-29)23-16-18(2)27-25-24(19(3)28-31(23)25)20-9-5-6-10-21(20)32-4/h5-11,16H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAQWUZOUIDHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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